2-(4-Methyl-3-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
4,4,5,5-Tetramethyl-2-(4-methyl-3-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by its unique structure, which includes a boron atom bonded to a dioxaborolane ring and a phenyl group substituted with a methylsulfonyl group. The presence of the boron atom imparts unique reactivity to the compound, making it valuable in various chemical transformations and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(4-methyl-3-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane typically involves the reaction of a boronic acid or boronate ester with a suitable aryl halide under palladium-catalyzed conditions. One common method involves the Suzuki-Miyaura coupling reaction, where the boronic acid derivative reacts with an aryl halide in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as toluene or ethanol at elevated temperatures .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-(4-methyl-3-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borate esters.
Reduction: The compound can be reduced to form borohydrides.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Boronic acids or borate esters.
Reduction: Borohydrides.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-(4-methyl-3-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions for the synthesis of biaryl compounds.
Biology: Employed in the development of boron-containing drugs and enzyme inhibitors.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-(4-methyl-3-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and drug delivery systems. The compound’s ability to undergo oxidative and reductive transformations also plays a crucial role in its reactivity and applications.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate
- Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate
Uniqueness
Compared to similar compounds, 4,4,5,5-Tetramethyl-2-(4-methyl-3-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane is unique due to the presence of the methylsulfonyl group on the phenyl ring. This functional group enhances the compound’s reactivity and provides additional sites for chemical modification, making it more versatile in various applications.
Properties
Molecular Formula |
C14H21BO4S |
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Molecular Weight |
296.2 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-(4-methyl-3-methylsulfonylphenyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H21BO4S/c1-10-7-8-11(9-12(10)20(6,16)17)15-18-13(2,3)14(4,5)19-15/h7-9H,1-6H3 |
InChI Key |
WMFPDWIISIZWCA-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C)S(=O)(=O)C |
Origin of Product |
United States |
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